molecular formula C13H7F3N2O B1305830 2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile CAS No. 76053-36-6

2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B1305830
CAS No.: 76053-36-6
M. Wt: 264.2 g/mol
InChI Key: AOABLFTVNRQPOX-UHFFFAOYSA-N
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Description

2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile is a chemical compound with the molecular formula C({13})H({7})F({3})N({2})O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with a nitrile and oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and malononitrile.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as piperidine, to form an intermediate.

    Cyclization: The intermediate then undergoes cyclization under acidic conditions to form the pyridine ring.

    Oxidation: Finally, the compound is oxidized to introduce the oxo group, completing the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group or the oxo group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).

    Reducing Agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism by which 2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The nitrile and oxo groups are key to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile: Lacks the trifluoromethyl group, resulting in different electronic properties and biological activity.

    2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile: The position of the trifluoromethyl group affects its reactivity and interaction with biological targets.

    2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyridinecarbonitrile: Variation in the position of the nitrile group can lead to different chemical and biological properties.

Uniqueness

The presence of the trifluoromethyl group in 2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile imparts unique electronic properties, enhancing its stability and reactivity. This makes it particularly valuable in applications requiring high specificity and potency, such as drug development and advanced material synthesis.

Properties

IUPAC Name

2-oxo-5-[3-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2O/c14-13(15,16)11-3-1-2-8(5-11)10-4-9(6-17)12(19)18-7-10/h1-5,7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOABLFTVNRQPOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CNC(=O)C(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379740
Record name 6J-508S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76053-36-6
Record name 6J-508S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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